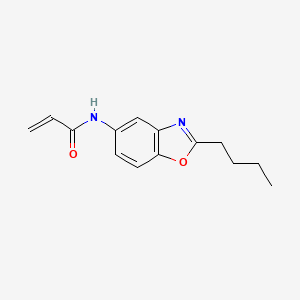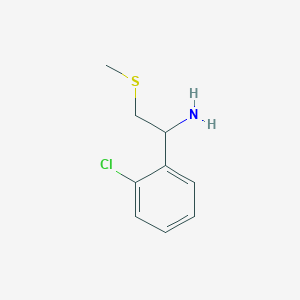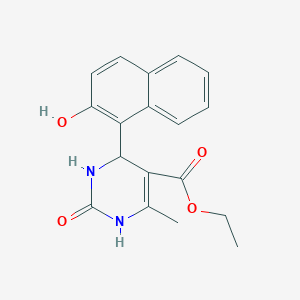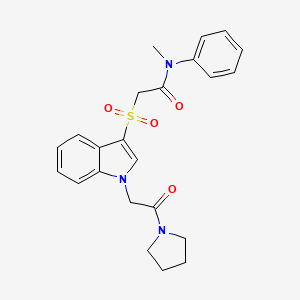![molecular formula C23H23NO4 B2498613 N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide CAS No. 883954-23-2](/img/structure/B2498613.png)
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of cyclohexanecarboxamide derivatives and related compounds have been a focus of scientific research due to their potential applications in materials science, pharmaceuticals, and chemistry. These studies often involve the synthesis of novel compounds, detailed molecular structure analysis, and evaluation of chemical and physical properties.
Synthesis Analysis
The synthesis of cyclohexanecarboxamide derivatives and related compounds typically involves multi-step chemical reactions, including condensation, cycloaddition, and functionalization steps. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves elemental analyses, IR spectroscopy, and NMR spectroscopy for characterization (Özer et al., 2009).
Molecular Structure Analysis
X-ray diffraction studies are crucial for determining the crystal structures of synthesized compounds. These studies provide insights into the conformation of cyclohexane rings and the orientation of substituents, which are critical for understanding the compound's reactivity and properties. For instance, certain derivatives crystallize in specific space groups with the cyclohexane ring adopting a chair conformation, indicating stability and potential intramolecular interactions (Begum et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Özer et al. (2009) explored the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-methoxyphenyl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction, revealing insights into their molecular structure and conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
Analytical Profiles and Biological Matrices
- Research by De Paoli et al. (2013) focused on the analytical profiles of arylcyclohexylamines, identifying compounds like N-ethyl-1-(3-methoxyphenyl)cyclohexanamine. The study developed a method for qualitative and quantitative analysis in biological matrices such as blood, urine, and vitreous humor, highlighting the potential for forensic and toxicological applications (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Anticonvulsant Properties
- Kubicki, Bassyouni, & Codding (2000) examined the crystal structures of anticonvulsant enaminones, including derivatives related to the chemical structure of interest. The study provided insights into the conformation and potential anticonvulsant properties of these compounds, which could be relevant for the development of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
Electrophilic Aminations
- Andreae & Schmitz (1991) discussed electrophilic aminations with oxaziridines, a process relevant to the synthesis of various nitrogen-containing compounds. While the specific compound of interest is not directly mentioned, the methodologies and reactions presented could be applicable to its synthesis or functionalization (Andreae & Schmitz, 1991).
Corrosion Inhibition
- Abu-Rayyan et al. (2022) explored the corrosion inhibition properties of acrylamide derivatives on copper in nitric acid solutions, which, while not directly related, suggest that derivatives of the compound might possess useful chemical properties for industrial applications (Abu-Rayyan et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h5-7,10-15H,2-4,8-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYGSJMEKTJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)

![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

![4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2498541.png)


![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)